Serazapine hydrochloride is a compound that has garnered attention for its potential pharmacological properties, particularly in the treatment of psychiatric disorders. It is classified as a dual antagonist of the alpha-2 adrenergic and serotonin 5-HT7 receptors, which may contribute to its antidepressant-like effects. The compound is synthesized through various chemical methods, which allow for the generation of derivatives with potentially enhanced biological activity.
Serazapine hydrochloride is derived from piperidine-based structures, which are known for their diverse biological activities. It falls under the category of psychoactive compounds, specifically targeting neurotransmitter systems involved in mood regulation. The classification of Serazapine hydrochloride as a receptor antagonist positions it within a group of drugs that modulate neurotransmitter signaling to achieve therapeutic effects.
The synthesis of Serazapine hydrochloride typically involves several key steps, including alkylation and sulfonamide bond formation. A notable method employs mechanochemical techniques, such as ball milling, to facilitate reactions under solvent-free conditions. This approach enhances reaction efficiency and yield while minimizing environmental impact.
Serazapine hydrochloride possesses a complex molecular structure characterized by its piperidine core and various substituents that enhance its receptor affinity. The specific arrangement of atoms and functional groups contributes to its pharmacological properties.
Serazapine hydrochloride undergoes several chemical transformations during its synthesis:
The reactions are typically carried out under controlled conditions to optimize yield and purity. Parameters such as temperature, reaction time, and reagent concentrations are meticulously adjusted based on preliminary studies to ensure successful outcomes.
The mechanism of action for Serazapine hydrochloride primarily involves its antagonistic effects on alpha-2 adrenergic and serotonin 5-HT7 receptors:
Data from pharmacological studies indicate that these mechanisms work synergistically to produce antidepressant-like effects in animal models.
Relevant analyses include spectroscopic methods (such as NMR and IR) used to confirm structure and purity during synthesis.
Serazapine hydrochloride has potential applications in scientific research, particularly in pharmacology and neuroscience. Its ability to modulate neurotransmitter systems positions it as a candidate for developing new antidepressant therapies. Additionally, ongoing studies aim to explore its efficacy in treating other psychiatric conditions, further expanding its therapeutic profile.
Serazapine hydrochloride (CGS-15040A) is a structurally complex anxiolytic agent with the molecular formula C₂₂H₂₃N₃O₂·HCl. Its free base form (CAS# 115313-22-9) has a monoisotopic exact mass of 361.1790 Da and a molecular weight of 361.45 g/mol. Elemental composition analysis reveals carbon (73.11%), hydrogen (6.41%), nitrogen (11.63%), and oxygen (8.85%) [2]. Mass spectrometry profiles typically include key fragments corresponding to its benzopyrazino-diazepino-indole core, such as:
Table 1: Mass Spectrometry Key Fragments
m/z Value | Proposed Fragment | Structural Origin |
---|---|---|
361.18 | [M+H]⁺ | Intact protonated molecule |
302.12 | [M+H - COOCH₃]⁺ | Methyl ester cleavage |
274.15 | [M+H - C₅H₇N]⁺ | Diazepine ring scission |
The molecule’s solubility and ionization characteristics facilitate detection via liquid chromatography-mass spectrometry (LC-MS), with optimal ionization in positive electrospray mode [2].
Serazapine hydrochloride contains two stereogenic centers, resulting in four potential stereoisomers (two enantiomeric pairs). The specific configuration of the clinically active form remains undisclosed in public literature. However, X-ray crystallography of analogous antidepressants (e.g., sertraline) confirms that stereochemistry governs receptor binding affinity—minor configurational changes can reduce pharmacological activity by >100-fold [1] [6]. Molecular modeling suggests Serazapine’s chiral centers reside at:
Table 2: Impact of Chirality on Pharmacokinetics
Stereochemical Feature | Functional Implication | Example Analog |
---|---|---|
Absolute configuration (R/S) | Dictates serotonin receptor binding kinetics | (S)-Citalopram (100x SSRI potency vs R-form) |
Conformational rigidity | Prevents non-specific hydrophobic interactions | Cis-(1S,4S)-Sertraline |
IUPAC Name
Methyl 2-methyl-1,3,4,16b-tetrahydro-2H,10H-benzo[5,6]pyrazino[2',1':3,4][1,4]diazepino[1,2-a]indole-16-carboxylate hydrochlorideThis systematic name defines:
Trivial/Pharmaceutical Name
Serazapine hydrochloride (CGS-15040A)Trivial names prioritize brevity for clinical use but obscure structural details. "Serazapine" denotes its serotonin (Sera-) targeting and azepine ring (-zapine), while "hydrochloride" specifies the salt form [5].
Regulatory Designations
Polymorphism
Though no experimental crystal structure of Serazapine hydrochloride is published, analogous antidepressants (e.g., sertraline HCl) exhibit orthorhombic crystals (space group P2₁2₁2₁). Hydrogen-bonding networks between Cl⁻ ions and protonated amines stabilize the lattice, with packing coefficients of ~0.75 [1]. Potential polymorphic risks include:
Salt Formation
Hydrochloride salt formation enhances Serazapine’s physicochemical properties:
Table 3: Salt Formation Thermodynamics
Parameter | Free Base | Hydrochloride Salt | Functional Advantage |
---|---|---|---|
Water Solubility | ~0.001 mg/mL | >1 mg/mL | Improved oral absorption |
Melting Point | 114–116°C (est.) | 210–215°C (est.) | Stability during processing |
Hygroscopicity | High | Moderate | Shelf-life extension |
Ionic liquid strategies (e.g., pairing with bis(trifluoromethylsulfonyl)imide) could further suppress polymorphism—a technique validated for antidepressants like mirtazapine [8].
CAS No.: 18810-58-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6
CAS No.: 37305-51-4